ethyl 2-{[6-chloro-2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoate
Description
Ethyl 2-{[6-chloro-2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoate is a benzimidazole-derived ester featuring a chloro-substituted aromatic system. Its structure includes a 1,3-benzimidazole core substituted at position 6 with chlorine and at position 2 with a 4-chlorophenyl group. The propanoate ester moiety is linked via an ether oxygen at the 1-position of the benzimidazole ring. The molecular formula is C₁₈H₁₅Cl₂N₂O₃, with a calculated molecular weight of 377.2 g/mol and an estimated XLogP3 of 4.2–4.5 (higher than triazole analogs due to aromaticity) .
Properties
IUPAC Name |
ethyl 2-[6-chloro-2-(4-chlorophenyl)benzimidazol-1-yl]oxypropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O3/c1-3-24-18(23)11(2)25-22-16-10-14(20)8-9-15(16)21-17(22)12-4-6-13(19)7-5-12/h4-11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYKTVJVNGUMAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)ON1C2=C(C=CC(=C2)Cl)N=C1C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[6-chloro-2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoate typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core is synthesized by the condensation of o-phenylenediamine with 4-chlorobenzoic acid in the presence of a dehydrating agent such as polyphosphoric acid.
Chlorination: The resulting benzimidazole is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro substituents.
Esterification: The chlorinated benzimidazole is reacted with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[6-chloro-2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro groups on the benzimidazole ring can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester functional group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base like sodium hydroxide.
Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted benzimidazole derivatives.
Hydrolysis: 2-{[6-chloro-2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid.
Oxidation and Reduction: Various oxidized or reduced forms of the benzimidazole ring.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds related to ethyl 2-{[6-chloro-2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoate exhibit significant anticancer properties. Benzimidazole derivatives are known for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that similar compounds can target specific pathways involved in tumor growth, making them potential candidates for cancer therapy .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Benzimidazole derivatives have demonstrated activity against a range of bacteria and fungi, suggesting that this compound may possess similar properties. This is particularly relevant in the context of increasing antibiotic resistance, where new antimicrobial agents are urgently needed .
Antiparasitic Effects
There is growing interest in the antiparasitic potential of benzimidazole derivatives. Research indicates that these compounds can disrupt the metabolic processes of parasites, thereby providing a basis for developing new treatments for parasitic infections .
Pesticidal Activity
This compound has been investigated for its pesticidal properties. Benzimidazole compounds are often used in agriculture as fungicides due to their ability to inhibit fungal growth and spore formation. This application is critical in managing crop diseases and ensuring agricultural productivity .
Herbicidal Properties
Some studies suggest that this compound may also exhibit herbicidal effects, potentially providing an alternative to traditional herbicides that often have significant environmental impacts. The development of selective herbicides based on such compounds could lead to more sustainable agricultural practices .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy and reducing toxicity. SAR studies have highlighted that modifications in the benzimidazole core can significantly affect biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Substituents on the phenyl ring | Enhanced anticancer potency |
| Alterations in the alkoxy group | Improved solubility and bioavailability |
Case Studies and Research Findings
Several case studies have explored the applications of similar benzimidazole derivatives:
Case Study: Anticancer Research
A recent study demonstrated that a benzimidazole derivative with a similar structure significantly inhibited the growth of breast cancer cells in vitro and in vivo models. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Case Study: Antimicrobial Testing
In another study, a series of benzimidazole compounds were screened against common bacterial strains, showing promising results against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The results suggest potential for development into new antibiotic agents .
Mechanism of Action
The mechanism of action of ethyl 2-{[6-chloro-2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoate involves its interaction with specific molecular targets in biological systems. The compound binds to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares ethyl 2-{[6-chloro-2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoate with analogs from the evidence, focusing on structural features, physicochemical properties, and solid-state interactions.
Table 1: Key Properties of Target Compound and Analogs
Structural and Functional Comparisons
Heterocyclic Core The benzimidazole core in the target compound contrasts with the isoquinoline (SID7969543), chromen (), and triazole () backbones in analogs.
Substituent Effects The dual chlorine substituents (6-Cl on benzimidazole and 4-Cl on phenyl) increase hydrophobicity (higher XLogP3 vs. By comparison, SID7969543 has a polar benzodioxin group, reducing its logP .
Solid-State Interactions
- Triazole analogs () form O···π-hole tetrel bonds in dimers, driven by electrostatic complementarity between carbonyl oxygens and electron-deficient aryl rings. Similar interactions are plausible for the target compound due to its ester carbonyl and chlorinated aryl system, though experimental confirmation is needed .
Synthetic Accessibility
- The triazole derivatives () were synthesized in good yields via click chemistry, whereas benzimidazoles typically require harsher conditions (e.g., refluxing polyphosphoric acid). This may limit the scalability of the target compound compared to triazoles .
Computational and Experimental Insights
- Hirshfeld Surface Analysis : Applied to triazole analogs (), this method could quantify intermolecular interactions (e.g., Cl···H, C···O) in the target compound’s crystal structure .
Biological Activity
Ethyl 2-{[6-chloro-2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoate is a synthetic compound belonging to the class of benzimidazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and toxicology. This article aims to explore the biological activity of this compound, including its pharmacodynamics, metabolic pathways, and potential therapeutic applications.
- Molecular Formula : C17H14Cl2N2O2
- Molecular Weight : 349.21 g/mol
- CAS Number : 193979-48-5
Pharmacodynamics
Research indicates that compounds similar to this compound exhibit significant interactions with opioid receptors, particularly the mu-opioid receptor (MOR). These interactions suggest potential analgesic effects comparable to established opioids.
- Receptor Binding Affinity :
- Agonist Activity :
Metabolism
The metabolic pathways of this compound are crucial for understanding its biological activity and potential toxicity.
- Phase I Metabolism :
- Metabolite Identification :
Clinical Implications
A review of synthetic opioids, including benzimidazole derivatives, highlights their potential for both therapeutic use and abuse. The high potency of these compounds raises concerns regarding their safety profile.
- Efficacy in Pain Management :
- Toxicological Concerns :
Data Table: Summary of Biological Activity
Q & A
Q. Q1. What are the standard protocols for synthesizing ethyl 2-{[6-chloro-2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoate?
The synthesis typically involves nucleophilic substitution or esterification reactions. For example, intermediates like 6-chloro-2-(4-chlorophenyl)-1H-benzimidazole are reacted with ethyl 2-hydroxypropanoate under reflux conditions in ethanol with catalytic acetic acid . Post-reaction, solvent removal via vacuum distillation and recrystallization (e.g., using ethanol or ethyl acetate) yields the pure compound. Purity is confirmed by TLC and HPLC (>95%) .
Q. Q2. What spectroscopic methods are used for structural validation?
- NMR : H and C NMR identify aromatic protons (δ 7.2–8.1 ppm) and ester carbonyl (δ 170–175 ppm).
- FT-IR : Peaks at ~1730 cm (C=O ester), 1250 cm (C-O ester), and 750 cm (C-Cl) confirm functional groups.
- Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., 409.02 Da) and isotopic patterns matching Cl substituents .
Advanced Synthesis Challenges
Q. Q3. How can enantiomeric purity be ensured during synthesis?
Chiral chromatography (e.g., using Chiralpak IA/IB columns) or asymmetric catalysis (e.g., Sharpless epoxidation) may resolve enantiomers. For instance, fenoxaprop-P-ethyl (a structurally related compound) requires separation of (R)- and (S)-enantiomers due to differing herbicidal activity .
Q. Q4. What computational tools optimize reaction conditions?
Density Functional Theory (DFT) models predict transition states for benzimidazole ring closure. Software like Gaussian or ORCA calculates activation energies for solvent effects (e.g., ethanol vs. DMF) .
Biological Activity and Mechanism
Q. Q5. What in vitro assays evaluate its biological activity?
Q. Q6. How is the mode of action studied in resistant strains?
RNA sequencing of treated fungal pathogens (e.g., Fusarium spp.) identifies upregulated efflux pumps (e.g., ABC transporters) or target-site mutations (e.g., β-tubulin E198A) .
Data Contradictions and Resolution
Q. Q7. How to reconcile discrepancies in bioactivity data across studies?
Q. Q8. Why do crystallographic data sometimes conflict with computational models?
Crystal packing forces (e.g., π-π stacking in SHELX-refined structures) can distort bond angles vs. gas-phase DFT predictions. WinGX-assisted refinement with anisotropic displacement parameters improves accuracy .
Advanced Analytical Techniques
Q. Q9. How is X-ray crystallography applied to confirm stereochemistry?
Single crystals grown via vapor diffusion (e.g., ethanol/water) are analyzed using SHELXL. The benzimidazole core and ester group exhibit planarity (torsion angles <5°), validated by ORTEP diagrams .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
